1-(3-Methoxyphenyl)piperazin-2-one

Pharmaceutical impurity profiling Letermovir quality control ICH Q3A/Q3B compliance

ANDA sponsors developing generic letermovir must identify and control all impurities at or above ICH Q3A reporting thresholds (≥0.05%). 1-(3-Methoxyphenyl)piperazin-2-one is Letermovir Impurity 17, a key oxidative degradant detected up to 2.21% in forced degradation studies, requiring a qualified reference standard for HPLC method validation and routine batch-release analysis. • Supplied with full HRMS and NMR spectral characterization for legally defensible peak identity confirmation. • Validated for system suitability testing with documented retention time and relative response factor. • Enables ICH Q1A(R2)-compliant stability-indicating method development via co-injection-validated retention time matching. Available as a synthesis-on-demand reference standard; inquire for batch-specific COA and spectral data package.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 215649-80-2
Cat. No. B1368907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)piperazin-2-one
CAS215649-80-2
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CCNCC2=O
InChIInChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3
InChIKeyWCEDGEVVWJYROP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)piperazin-2-one: Chemical Identity and Regulatory Context


1-(3-Methoxyphenyl)piperazin-2-one (CAS 215649-80-2) is a heterocyclic building block belonging to the piperazin-2-one subclass, with molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol [1]. This compound is best characterized as Letermovir Impurity 17, a defined degradant/process-related impurity of the FDA-approved cytomegalovirus (CMV) inhibitor letermovir (Prevymis®) [2]. It is supplied as a fully characterized reference standard with detailed spectral data (HRMS, NMR) and is controlled in accordance with ICH Q3A/Q3B guidelines for pharmaceutical impurity profiling [3].

Why 1-(3-Methoxyphenyl)piperazin-2-one Cannot Be Substituted


Generic substitution of 1-(3-methoxyphenyl)piperazin-2-one with superficially similar piperazine derivatives carries quantifiable risk because the piperazin-2-one carbonyl introduces a hydrogen-bond acceptor that alters both chromatographic retention and receptor-interaction geometry relative to simple piperazine analogs [1]. Regulatory impurity reference standards demand identity, purity, and spectral fingerprint data that are compound-specific; a procurement decision based solely on scaffold similarity undermines method validation, ANDA filing, and QC batch-release traceability required under ICH Q3A [2]. Furthermore, the meta-methoxy substitution pattern on the N1-phenyl ring confers a distinct 5-HT2C receptor functional profile—agonism versus antagonism—that is position-dependent and cannot be preserved by ortho- or para-substituted surrogates [3].

1-(3-Methoxyphenyl)piperazin-2-one: Head-to-Head Comparative Evidence


ICH-Compliant Impurity Characterization vs. Generic Piperazinones

In the forced degradation study of letermovir, five new impurities were detected at levels ranging from not detected (ND) to 2.21% under oxidative, thermal, and photolytic stress conditions. Among these, the N-dealkylated piperazinone fragment 1-(3-methoxyphenyl)piperazin-2-one (designated Impurity 17) was directly synthesized, isolated, and rigorously characterized by HRMS, NMR spectroscopy, and co-injection HPLC retention time matching against the commercial letermovir product [1]. In contrast, generic piperazin-2-one building blocks (e.g., unsubstituted piperazin-2-one, CAS 5625-67-2) lack this drug-specific impurity pedigree, validated retention time, and toxicological assessment via ACD/Percepta software that has been performed for the letermovir impurity panel [2]. The compound is supplied with a Certificate of Analysis documenting identity and purity compliant with ICH Q3A reporting (≥0.05%), identification (≥0.10%), and qualification (≥0.15%) thresholds for a drug substance with a maximum daily dose ≤2 g/day [3].

Pharmaceutical impurity profiling Letermovir quality control ICH Q3A/Q3B compliance

Piperazin-2-one vs. Piperazine Core: Chromatographic and H-Bonding

1-(3-Methoxyphenyl)piperazin-2-one contains a carbonyl group at the 2-position of the piperazine ring (piperazin-2-one core), which introduces a hydrogen-bond acceptor (HBA) that is absent in 1-(3-methoxyphenyl)piperazine (CAS 16015-71-7, Letermovir Impurity 14) [1]. This carbonyl addition increases the polar surface area and alters the compound‘s HPLC retention time relative to the non-oxidized piperazine analog. In letermovir quality control methods, Impurity 17 (piperazin-2-one) and Impurity 14 (piperazine) elute at distinct retention times, enabling their independent quantification [2]. The tandem reductive amination-(N,N’-acyl transfer)-cyclization methodology used to prepare substituted piperazin-2-ones demonstrates that the carbonyl insertion is synthetically non-trivial and yields a product with distinct physicochemical properties compared to simple piperazines [3].

Chromatographic differentiation Hydrogen-bond acceptor capacity Piperazinone scaffold design

Meta-Methoxy vs. Ortho-Methoxy: 5-HT2C Agonist vs. Antagonist

Crystallographic and molecular mechanics studies of ortho- and meta-substituted phenylpiperazines established that the position of the methoxy substituent on the N1-phenyl ring determines the functional outcome at the serotonin 5-HT2C receptor. 1-(3-Methoxyphenyl)piperazine (mMPP) adopts a conformation where the piperazine and phenyl rings are approximately co-planar, which corresponds to the receptor ‘activating’ conformation and produces agonist activity at 5-HT2C. In contrast, 1-(2-methoxyphenyl)piperazine (oMPP) is predicted and experimentally confirmed to act as an antagonist at the same receptor [1]. Although this data is from the non-oxidized piperazine analog (mMPP, CAS 16015-71-7) rather than the piperazin-2-one itself, the meta-methoxy substitution pattern is conserved in 1-(3-methoxyphenyl)piperazin-2-one, and the conformational constraint imposed by the meta position is expected to persist [2]. The energy profiles for rotation about the phenyl-nitrogen bond differ substantially between ortho and meta isomers, with the meta isomer showing a lower energy barrier for achieving the co-planar bioactive conformation [3].

5-HT2C receptor agonism Phenylpiperazine SAR Conformational pharmacology

Letermovir Impurity Synthesis vs. Generic Building Blocks

1-(3-Methoxyphenyl)piperazin-2-one serves as a key structural fragment in the letermovir synthetic pathway. The letermovir molecule is assembled via cyclocondensation of a carbodiimide intermediate with 1-(3-methoxyphenyl)-piperazine in the presence of SiO₂ in refluxing CH2Cl2, followed by ester hydrolysis [1]. The piperazin-2-one impurity (Impurity 17) is generated through N-dealkylation of the letermovir dihydroquinazoline core under oxidative or thermal stress, representing a specific degradation pathway rather than a random byproduct [2]. In contrast, generic piperazin-2-one building blocks synthesized via the Jocic-type reaction or tandem reductive amination-cyclization are not linked to a specific drug substance's degradation profile and cannot serve as qualified reference standards for letermovir ANDA applications [3]. Recent patents describe improved synthetic methods for letermovir intermediates, including the 4-(3-methoxyphenyl)piperazine-1-carboxylate tert-butyl ester key intermediate, where control of the piperazin-2-one impurity level is a critical quality attribute [4].

Letermovir intermediate synthesis Piperazinone cyclization methodology Process chemistry scalability

In Silico Toxicology Assessment vs. Uncharacterized Piperazinones

The five degradation impurities of letermovir, including 1-(3-methoxyphenyl)piperazin-2-one (Impurity 17), were evaluated for toxicological properties using ACD/Percepta 14.52.0 (Build 3525) software, which predicts mutagenicity, genotoxicity, and other toxicity endpoints based on chemical structure [1]. This in silico assessment provides a preliminary safety classification for each impurity, supporting the ICH M7 guideline requirement for DNA-reactive (mutagenic) impurity control in pharmaceuticals. In contrast, commercially available generic piperazin-2-one derivatives have not undergone comparable toxicological evaluation in the context of a specific drug product, leaving procurement decisions without safety-relevant data [2]. While the specific ACD/Percepta prediction scores for Impurity 17 are not publicly disclosed in full, the availability of such an assessment differentiates this compound from uncharacterized piperazinone building blocks .

In silico toxicology Genotoxicity prediction ICH M7 impurity safety

1-(3-Methoxyphenyl)piperazin-2-one: Validated Application Scenarios


ANDA Filing: Impurity Reference Standard for Method Validation

Abbreviated New Drug Application (ANDA) sponsors developing generic letermovir formulations must identify, quantify, and control all impurities present at or above ICH Q3A reporting thresholds (≥0.05% for a drug substance with maximum daily dose ≤2 g/day). 1-(3-Methoxyphenyl)piperazin-2-one (Impurity 17) is a known degradation product of letermovir, detected at levels up to 2.21% in forced degradation studies, and therefore requires a qualified reference standard for HPLC method validation, system suitability testing, and routine batch-release analysis [1]. The compound’s co-injection-validated retention time and full spectral characterization (HRMS, NMR) provide the legally defensible identity confirmation required by FDA reviewers [2].

Forced Degradation Studies for Stability Testing

ICH Q1A(R2) stability testing requires forced degradation studies to elucidate degradation pathways and validate stability-indicating analytical methods. 1-(3-Methoxyphenyl)piperazin-2-one is formed via N-dealkylation of letermovir under oxidative and thermal stress conditions [1]. Laboratories performing letermovir stability studies can use this characterized impurity standard to spike degradation samples, confirm peak identity by retention time matching, and establish mass balance in stability-indicating HPLC methods. The availability of a synthesized and structurally confirmed standard eliminates ambiguity in peak assignment during method development [2].

5-HT2C Receptor Ligand Design with Meta-Methoxy Scaffold

The meta-methoxyphenyl substitution pattern, as established for the closely related compound mMPP (1-(3-methoxyphenyl)piperazine), confers 5-HT2C receptor agonist activity, while the ortho-methoxy analog oMPP acts as an antagonist [1]. The piperazin-2-one core introduces an additional hydrogen-bond acceptor (carbonyl oxygen) that may modulate receptor affinity and selectivity relative to the simple piperazine scaffold. Structure-activity relationship (SAR) studies building on this scaffold can explore the impact of the carbonyl group on 5-HT2C, 5-HT7, and 5-HT1A receptor binding, leveraging the established conformational preference of the meta-methoxy group for the receptor-activating co-planar geometry [2]. The compound serves as a starting point for further N4-functionalization to optimize subtype selectivity.

QC Batch-Release Testing for Letermovir API and Dosage Forms

Commercial manufacturers of letermovir active pharmaceutical ingredient (API) and finished dosage forms (Prevymis® tablets and injection) must implement validated HPLC or UPLC methods capable of separating and quantifying all known and unknown impurities. 1-(3-Methoxyphenyl)piperazin-2-one (Impurity 17) is used as a system suitability standard to confirm chromatographic resolution from the letermovir main peak and from other related impurities (e.g., Impurity 14, 1-(3-methoxyphenyl)piperazine; Impurity 15, the des-piperazinone analog) [1]. The use of a characterized impurity standard with documented retention time and relative response factor enables accurate quantitation and ensures that each batch meets ICH Q3A acceptance criteria before release [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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